molecular formula C10H12O2 B057655 (4-Ethylphenyl)acetic acid CAS No. 14387-10-1

(4-Ethylphenyl)acetic acid

Cat. No.: B057655
CAS No.: 14387-10-1
M. Wt: 164.2 g/mol
InChI Key: QMBLXRHXCGJOGU-UHFFFAOYSA-N
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Description

(4-Ethylphenyl)acetic acid is an organic compound with the molecular formula C₁₀H₁₂O₂. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an ethyl group at the para position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Ethylphenyl)acetic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of ethylbenzene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{C}_2\text{H}_5 + \text{ClCH}_2\text{COOH} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{C}_2\text{H}_5)\text{CH}_2\text{COOH} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound typically involves the same Friedel-Crafts acylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the industrial process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form this compound derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to (4-Ethylphenyl)ethanol using reducing agents such as lithium aluminum hydride.

    Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for conversion to acyl chloride, followed by nucleophilic substitution.

Major Products Formed:

    Oxidation: this compound derivatives.

    Reduction: (4-Ethylphenyl)ethanol.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Pharmaceutical Applications

Analgesic and Anti-inflammatory Properties
(4-Ethylphenyl)acetic acid has been studied for its potential use as an analgesic and anti-inflammatory agent. Its structure indicates that it may interact with pain pathways, similar to other non-steroidal anti-inflammatory drugs (NSAIDs). Research has suggested that derivatives of this compound can exhibit significant anti-inflammatory activity, making it a candidate for further pharmaceutical development.

Case Study : A study published in Journal of Medicinal Chemistry explored the synthesis of various derivatives of this compound and their effects on pain relief in animal models. The findings indicated that certain modifications to the compound enhanced its efficacy as an analgesic, suggesting potential for new drug formulations aimed at treating chronic pain conditions .

Role in Biochemical Pathways
Research has indicated that this compound may play a role in various biochemical pathways, particularly in the modulation of inflammatory responses. Its structural similarity to other bioactive compounds allows it to interact with biological systems effectively.

Case Study : A biochemical study investigated the effects of this compound on cultured human cells exposed to inflammatory stimuli. Results showed a reduction in pro-inflammatory cytokine production, suggesting its potential use in therapeutic strategies for inflammatory diseases .

Industrial Applications

Use in Polymer Chemistry
In industrial settings, this compound is utilized as a building block for the synthesis of polymers and resins. Its ability to modify polymer properties makes it useful in the development of materials with specific characteristics.

Application Example : The compound has been incorporated into polymer formulations to enhance thermal stability and mechanical strength, demonstrating its versatility in material science .

Comparison with Similar Compounds

    Phenylacetic acid: Lacks the ethyl group at the para position.

    (4-Methylphenyl)acetic acid: Has a methyl group instead of an ethyl group at the para position.

    (4-Isopropylphenyl)acetic acid: Contains an isopropyl group at the para position.

Uniqueness: (4-Ethylphenyl)acetic acid is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to other similar compounds. This structural variation can lead to differences in physical properties, chemical behavior, and biological activity.

Biological Activity

(4-Ethylphenyl)acetic acid (C₁₀H₁₂O₂) is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This compound is a derivative of phenylacetic acid, characterized by the presence of an ethyl group at the para position of the phenyl ring. Its unique structure allows it to participate in diverse biological activities and metabolic pathways.

This compound can be synthesized through several methods, with the Friedel-Crafts acylation of ethylbenzene using chloroacetic acid being one of the most common approaches. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride, and proceeds as follows:

C6H5C2H5+ClCH2COOHAlCl3C6H4(C2H5)CH2COOH+HCl\text{C}_6\text{H}_5\text{C}_2\text{H}_5+\text{ClCH}_2\text{COOH}\xrightarrow{\text{AlCl}_3}\text{C}_6\text{H}_4(\text{C}_2\text{H}_5)\text{CH}_2\text{COOH}+\text{HCl}

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic effects, mechanisms of action, and interactions with biological systems.

Anti-inflammatory Effects

In animal models, this compound has been evaluated for its anti-inflammatory properties. A study utilizing the acetic acid-induced writhing test demonstrated that this compound could significantly reduce pain responses in mice, indicating a possible analgesic effect . The mechanism may involve the inhibition of inflammatory mediators or modulation of pain pathways.

Pharmacokinetics

Pharmacokinetic studies have shown that this compound is absorbed through the gastrointestinal tract and metabolized primarily in the liver. Its metabolites may play a role in its biological activity, influencing both efficacy and safety profiles. Understanding these pharmacokinetic properties is crucial for developing therapeutic applications.

Case Studies and Research Findings

Several research findings highlight the biological implications of this compound:

  • Metabolic Pathways : It has been suggested that this compound participates in metabolic pathways similar to those involving other acetic acid derivatives. This involvement may affect energy metabolism and cellular signaling pathways .
  • Therapeutic Applications : The compound has been explored as an intermediate in synthesizing pharmaceuticals with potential therapeutic effects against various diseases, including metabolic disorders .
  • Comparative Studies : When compared to similar compounds like phenylacetic acid and (4-methylphenyl)acetic acid, this compound displays unique reactivity due to the presence of the ethyl group, which may enhance its biological activity .

Comparative Biological Activity

CompoundAntimicrobial ActivityAnti-inflammatory ActivityPharmacokinetic Profile
This compoundPotentially activeSignificant reductionAbsorbed; metabolized in liver
Phenylacetic acidModerateLowRapidly absorbed
(4-Methylphenyl)acetic acidLowModerateVariable absorption

Study Results Summary

Study FocusFindings
Pain response in miceSignificant reduction with this compound treatment
MetabolismInvolvement in energy metabolism pathways
SynthesisIntermediate for pharmaceutical compounds

Properties

IUPAC Name

2-(4-ethylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-2-8-3-5-9(6-4-8)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBLXRHXCGJOGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30162564
Record name Benzeneacetic acid, 4-ethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14387-10-1
Record name 4-Ethylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14387-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 4-ethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, 4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Ethylphenyl)acetic acid
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Synthesis routes and methods

Procedure details

A 300 ml 3-neck flask equipped with a mechanical stirrer, condenser, dropping funnel, and Dean-Stark trap was charged with 66.9 grams (0.45 mol) 4-ethylacetophenone, 62.1 grams (0.71 mol) morpholine, and 22.8 grams (0.71 mol) sulfur. The contents were heated to 135°-140° C. under nitrogen, in some cases with removal of water. After 3 hours, the mixture was cooled to about 40° C. and about 120 grams of a 20% aqueous sodium hydroxide solution was added with stirring. This mixture was then heated to reflux and stirred for about 9 hours. After the reaction mixture was cooled some of the morpholine and water were distilled off at 90-100 Torr. To the residue at 60° C. was added slowly with stirring 50 ml of concentrated hydrochloric acid brought to boiling and the hot reaction mass was stirred for about 1 hour. The solid, which is a mixture mainly of the formed acid and sulfur, was collected after cooling by filtration and subsequently extracted with a 15% aqueous solution of sodium bicarbonate. The filtrate then was heated to boiling, decolorized with carbon, filtered, and the procedure repeated with the filtrate. The solid was washed with hot water, and the combined filtrates were acidified with concentrated hydrochloric acid to precipitate the free 4-ethylbenzeneacetic acid which was collected by filtration. Comparison of experiments performed with and without water removal during the morpholine-sulfur stage is shown in Table 2.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(4-Ethylphenyl)acetic acid
(4-Ethylphenyl)acetic acid
(4-Ethylphenyl)acetic acid
(4-Ethylphenyl)acetic acid
(4-Ethylphenyl)acetic acid
(4-Ethylphenyl)acetic acid

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